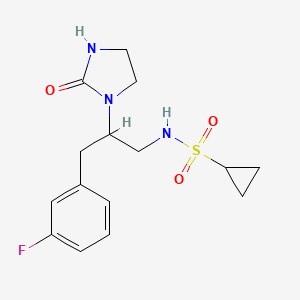
N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)cyclopropanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)cyclopropanesulfonamide, also known as FC-81, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX), which has been implicated in various diseases, including cancer.
作用机制
N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)cyclopropanesulfonamide inhibits the activity of CA IX by binding to its active site and preventing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in extracellular pH, which in turn inhibits tumor growth and metastasis. N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)cyclopropanesulfonamide has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)cyclopropanesulfonamide has been shown to have other biochemical and physiological effects. It has been reported to reduce inflammation and oxidative stress in animal models of inflammatory bowel disease and to improve cognitive function in a mouse model of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)cyclopropanesulfonamide is its specificity for CA IX, which makes it a useful tool for studying the role of this enzyme in various diseases. However, its potency and selectivity also make it difficult to use in vivo, as high doses may lead to off-target effects. Additionally, N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)cyclopropanesulfonamide is not very soluble in water, which can limit its use in certain experimental settings.
未来方向
There are many potential future directions for research on N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)cyclopropanesulfonamide. One area of interest is its use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another potential application is in the treatment of other diseases that involve CA IX, such as hypoxic-ischemic encephalopathy (HIE) and diabetic retinopathy. Additionally, further studies are needed to elucidate the mechanism of action of N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)cyclopropanesulfonamide and to optimize its pharmacokinetic properties for use in vivo.
In conclusion, N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)cyclopropanesulfonamide is a promising chemical compound that has shown potential as a therapeutic agent in various diseases, particularly cancer. Its specificity for CA IX makes it a useful tool for studying the role of this enzyme in disease pathogenesis, and its unique properties make it an attractive target for drug development. Further research is needed to fully understand the potential of N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)cyclopropanesulfonamide and to optimize its use in clinical settings.
合成方法
The synthesis of N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)cyclopropanesulfonamide involves the reaction of 3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propylamine with cyclopropanesulfonyl chloride in the presence of a base. The resulting product is a white solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
科学研究应用
N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)cyclopropanesulfonamide has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. CA IX is overexpressed in many solid tumors and is associated with tumor growth, invasion, and metastasis. N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)cyclopropanesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer cells.
属性
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O3S/c16-12-3-1-2-11(8-12)9-13(19-7-6-17-15(19)20)10-18-23(21,22)14-4-5-14/h1-3,8,13-14,18H,4-7,9-10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJERNXATSXPCPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC(CC2=CC(=CC=C2)F)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]cyclopropanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



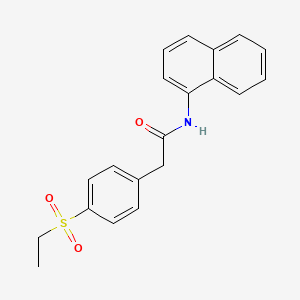
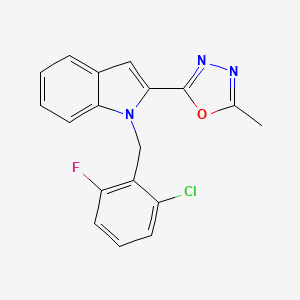
![3-(4-Fluorophenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2469249.png)
![N-Methyl-N-[2-(1,3-thiazol-2-yl)propyl]prop-2-enamide](/img/structure/B2469250.png)
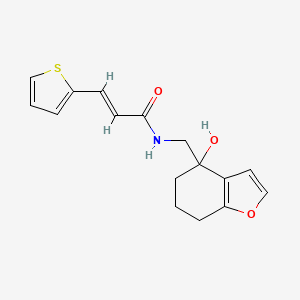

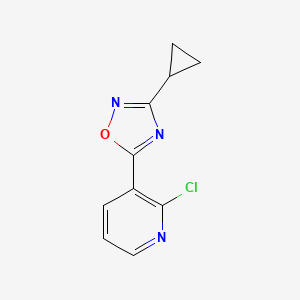
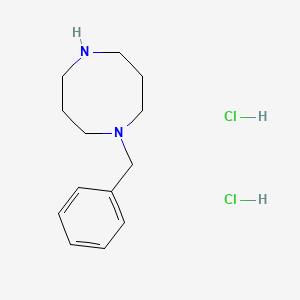
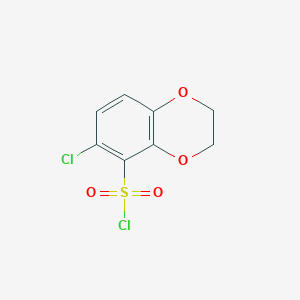
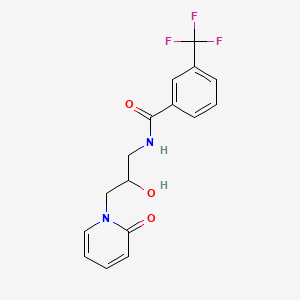
![N-(2-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2469263.png)
![2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylamine Hydrochloride](/img/structure/B2469265.png)